molecular formula C11H21NS B1670180 Decyl thiocyanate CAS No. 5349-20-2

Decyl thiocyanate

Cat. No.: B1670180
CAS No.: 5349-20-2
M. Wt: 199.36 g/mol
InChI Key: SSHHEEVAWJSEPF-UHFFFAOYSA-N
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Description

Decyl thiocyanate is an organic compound with the chemical formula C10H21SCN. It belongs to the class of thiocyanates, which are characterized by the presence of the thiocyanate functional group (-SCN). This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Scientific Research Applications

Decyl thiocyanate has a wide range of applications in scientific research:

Future Directions

Thiocyanates, including decyl thiocyanate, have broad application prospects due to their ability to introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules . They are common in natural products, synthetic drugs, and bioactive molecules, and many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Future research could focus on improving the biochemical understanding of thiocyanate metabolism and scaling up thiocyanate degradation technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of decyl bromide with potassium thiocyanate in an organic solvent such as acetone. The reaction proceeds via nucleophilic substitution, where the bromide ion is replaced by the thiocyanate ion, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using similar nucleophilic substitution reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, electrochemical and photochemical methods have been explored for the synthesis of thiocyanates, offering environmentally friendly alternatives .

Chemical Reactions Analysis

Types of Reactions: Decyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of decyl thiocyanate involves its interaction with various molecular targets. In biological systems, it can induce oxidative stress, leading to cell death in microorganisms and cancer cells. The thiocyanate group can also interact with enzymes and proteins, disrupting their normal function .

Comparison with Similar Compounds

    Decanethiol: Similar in structure but contains a thiol group (-SH) instead of a thiocyanate group.

    Octyl thiocyanate: Similar but with a shorter carbon chain.

    Dodecyl thiocyanate: Similar but with a longer carbon chain

Uniqueness: this compound is unique due to its balance of hydrophobicity and reactivity, making it suitable for forming self-assembled monolayers with specific properties. Its thiocyanate group provides distinct reactivity compared to thiols, offering alternative pathways for chemical modifications .

Properties

IUPAC Name

decyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NS/c1-2-3-4-5-6-7-8-9-10-13-11-12/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHHEEVAWJSEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00201671
Record name Thiocyanic acid, decyl ester
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Molecular Weight

199.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5349-20-2
Record name Thiocyanic acid, decyl ester
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Record name Decyl thiocyanate
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Record name Decyl thiocyanate
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Record name Thiocyanic acid, decyl ester
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Record name Thiocyanic acid, decyl ester
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Record name DECYL THIOCYANATE
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Synthesis routes and methods

Procedure details

A mixture of 100 grams (0.45 mole) of 1-bromodecane, 160 grams (1.98 moles)of sodium thiocyanate, 50 ml water and 10 grams of tricaprylylmethylammonium chloride was heated to 88°-105° C with stirring over a period of 2 hours. Examination of the reaction mixture by gas liquid partition chromatography showed that 100% conversionof the 1-bromodecane had occurred to give 1-thiocyanodecane.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Name
tricaprylylmethylammonium chloride
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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